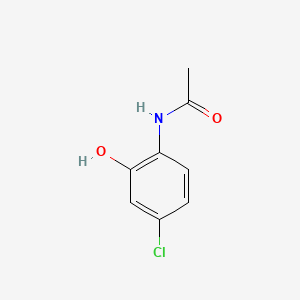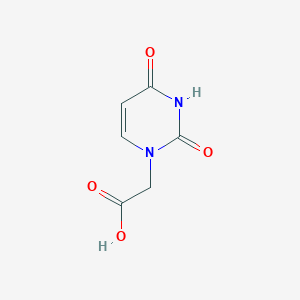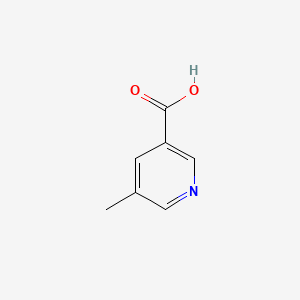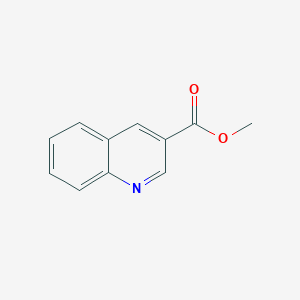
N-(4-Chloro-2-hydroxyphenyl)acetamide
概要
説明
N-(4-Chloro-2-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a chlorine atom and a hydroxyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Chloro-2-hydroxyphenyl)acetamide typically begins with 4-chloro-2-hydroxyaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the acetylation process. The mixture is heated to a temperature of around 60-70°C for several hours to ensure complete reaction.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-Chloro-2-hydroxyphenyl)acetamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of N-(2-hydroxyphenyl)acetamide.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(2-Hydroxyphenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(4-Chloro-2-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: this compound is investigated for its potential therapeutic applications. It is a candidate for the development of new drugs targeting specific diseases, such as bacterial infections and inflammatory conditions.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of N-(4-Chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom on the phenyl ring contribute to its binding affinity and reactivity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N-(4-Hydroxyphenyl)acetamide: Lacks the chlorine atom, resulting in different chemical and biological properties.
N-(4-Chloro-3-hydroxyphenyl)acetamide: The hydroxyl group is positioned differently, affecting its reactivity and interactions.
N-(4-Chloro-2-methoxyphenyl)acetamide: The hydroxyl group is replaced with a methoxy group, altering its solubility and chemical behavior.
Uniqueness: N-(4-Chloro-2-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the phenyl ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKCNXPTCOPTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936802 | |
| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16323-09-4 | |
| Record name | Acetanilide, 4'-chloro-2'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)








![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)




